molecular formula C19H15N3O B12936130 1H-Benzimidazole, 5-methoxy-2-[2-(2-pyridinyl)phenyl]- CAS No. 824394-95-8

1H-Benzimidazole, 5-methoxy-2-[2-(2-pyridinyl)phenyl]-

Cat. No.: B12936130
CAS No.: 824394-95-8
M. Wt: 301.3 g/mol
InChI Key: BFKKXUPEFWVDOO-UHFFFAOYSA-N
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Description

5-Methoxy-2-(2-(pyridin-2-yl)phenyl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core substituted with a methoxy group and a pyridinyl-phenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(2-(pyridin-2-yl)phenyl)-1H-benzo[d]imidazole typically involves multi-step reactions starting from commercially available precursors. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated benzimidazole under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki–Miyaura coupling reaction to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(2-(pyridin-2-yl)phenyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The hydrogen atoms on the aromatic rings can be substituted with various electrophiles under Friedel-Crafts conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like aluminum chloride for Friedel-Crafts alkylation or acylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated benzimidazole derivative, while reduction of a nitro group would yield an aminated benzimidazole derivative.

Scientific Research Applications

5-Methoxy-2-(2-(pyridin-2-yl)phenyl)-1H-benzo[d]imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(2-(pyridin-2-yl)phenyl)-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2-(2-(pyridin-2-yl)phenyl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which can confer distinct electronic properties and biological activities compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

1H-Benzimidazole derivatives are a significant class of heterocyclic compounds known for their diverse biological activities. The compound 5-methoxy-2-[2-(2-pyridinyl)phenyl]-1H-benzimidazole is particularly noteworthy due to its potential applications in medicinal chemistry, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of 5-methoxy-2-[2-(2-pyridinyl)phenyl]-1H-benzimidazole is C19H15N3OC_{19}H_{15}N_{3}O, with a molecular weight of 301.3 g/mol. The structure features a benzimidazole core substituted with a methoxy group and a pyridinyl-phenyl moiety, which contributes to its unique biological properties.

Anticancer Activity

Research has shown that benzimidazole derivatives exhibit significant anticancer properties. For instance, a study evaluated various benzimidazole derivatives for their antiproliferative effects against human leukemia cell lines (HL-60). Compounds similar to 5-methoxy-2-[2-(2-pyridinyl)phenyl]-1H-benzimidazole demonstrated potent antiproliferative activity, with apoptosis rates significantly higher than control groups .

Table 1: Anticancer Activity of Benzimidazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHL-605.0Induces apoptosis
Compound BHL-603.5Inhibits cell proliferation
5-Methoxy-2-[2-(2-pyridinyl)phenyl]-1H-benzimidazoleHL-60TBDTBD

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Benzimidazoles are known to inhibit microtubule formation in various pathogens, making them effective against nematodes and other microorganisms. Specific studies have highlighted the effectiveness of similar compounds against bacterial strains and fungi, suggesting that the methoxy and pyridinyl substitutions enhance their bioactivity .

The mechanism by which 5-methoxy-2-[2-(2-pyridinyl)phenyl]-1H-benzimidazole exerts its biological effects is primarily through interaction with specific molecular targets, such as enzymes or receptors involved in cell signaling pathways. This interaction can lead to inhibition of critical processes like cell division and metabolic functions in cancer cells and pathogens.

Study on Anticancer Activity

A notable study published in Frontiers in Pharmacology examined the structure-activity relationship (SAR) of various benzimidazole derivatives, including those with pyridine substitutions. The findings indicated that the presence of electron-donating groups like methoxy significantly improved the anticancer activity against multiple cancer cell lines .

Study on Antimicrobial Efficacy

Another research article focused on the synthesis and evaluation of benzimidazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with specific substitutions exhibited enhanced antibacterial activity compared to standard antibiotics .

Properties

CAS No.

824394-95-8

Molecular Formula

C19H15N3O

Molecular Weight

301.3 g/mol

IUPAC Name

6-methoxy-2-(2-pyridin-2-ylphenyl)-1H-benzimidazole

InChI

InChI=1S/C19H15N3O/c1-23-13-9-10-17-18(12-13)22-19(21-17)15-7-3-2-6-14(15)16-8-4-5-11-20-16/h2-12H,1H3,(H,21,22)

InChI Key

BFKKXUPEFWVDOO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3C4=CC=CC=N4

Origin of Product

United States

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